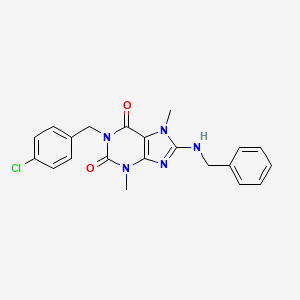

8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound. It falls under the category of purine derivatives, which are vital in numerous biochemical processes. Known for its structural complexity and functional versatility, this compound offers intriguing possibilities in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione generally starts from commercially available purine derivatives. The key steps include:

Amidation: : Introduction of the benzylamino group at the 8th position of the purine ring.

Alkylation: : Addition of the 4-chlorobenzyl group at the 1st position.

Methylation: : Incorporation of methyl groups at the 3rd and 7th positions.

These steps usually require specific catalysts, temperature control, and reaction mediums to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production methods are optimized for cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and waste management are integral to industrial synthesis, ensuring environmental compliance and sustainability.

化学反応の分析

Types of Reactions It Undergoes

8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: : Transforming it into oxidized derivatives.

Reduction: : Producing reduced forms that might possess different properties.

Substitution: : Introducing different substituents by replacing existing ones.

Common Reagents and Conditions

Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Involves reagents like halides and nucleophiles under controlled pH and temperature.

Major Products Formed

Depending on the reaction conditions and reagents, the major products can vary widely, influencing the compound's functionality and application potential.

科学的研究の応用

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It acts as a model compound in studying purine derivatives' behavior and reactivity.

Biology

In biological research, it’s utilized to probe purine metabolism pathways and interactions with various enzymes. It’s also used in nucleotide analog studies, providing insights into genetic replication processes.

Medicine

Medically, it holds potential as a lead compound in drug development, especially for targeting purine-related pathways in cancer and viral infections. Its structural components can be modified to enhance therapeutic properties and reduce side effects.

Industry

Industrially, it finds applications in creating advanced materials, including pharmaceutical intermediates and agrochemicals. It plays a role in developing novel catalysts for various chemical processes.

作用機序

8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects by interacting with purine receptors and enzymes. Its benzyl and chlorobenzyl groups enhance binding affinity and selectivity, while the methyl groups influence the compound's metabolic stability.

類似化合物との比較

Similar Compounds

8-(phenylamino)-1-benzyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

What sets 8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its specific arrangement of functional groups, influencing its reactivity and interaction with biological targets. The presence of the 4-chlorobenzyl group, in particular, introduces unique steric and electronic properties that can be leveraged in various applications.

生物活性

8-(benzylamino)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various biologically active purines and has been studied for its interactions with adenosine receptors and other biological targets.

- Molecular Formula : C22H22ClN5O2

- Molecular Weight : 423.9 g/mol

- InChIKey : RCQFRYLXGQIDTE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with adenosine receptors (ARs), particularly the A1 and A2A subtypes. These receptors are involved in numerous physiological processes, including neurotransmission, immune response, and cardiovascular function. The compound's structure allows it to function as a dual-target ligand, potentially influencing both adenosine receptor activity and monoamine oxidase (MAO) inhibition.

1. Adenosine Receptor Modulation

Research indicates that derivatives of purine compounds can act as agonists or antagonists at adenosine receptors. For instance:

- A1 Receptor : Activation of A1 receptors generally leads to inhibitory effects on neurotransmitter release, which can be beneficial in conditions like anxiety and epilepsy.

- A2A Receptor : These receptors are often targeted in neurodegenerative diseases and cancer therapy due to their role in promoting cell proliferation and survival.

2. Monoamine Oxidase Inhibition

The compound has been studied for its potential as a monoamine oxidase inhibitor (MAOI). MAOIs are crucial in the treatment of depression and anxiety disorders by preventing the breakdown of neurotransmitters such as serotonin and dopamine.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Study on Dual Ligands : A study published in Bioorganic Chemistry demonstrated that annelated purinedione derivatives could effectively modulate both adenosine receptors and MAO activity, suggesting a multifaceted approach to treating neurological disorders .

- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit neuroprotective effects by enhancing dopaminergic signaling through A2A receptor antagonism .

Data Table: Biological Activity Overview

特性

IUPAC Name |

8-(benzylamino)-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c1-25-17-18(24-20(25)23-12-14-6-4-3-5-7-14)26(2)21(29)27(19(17)28)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDLWGSOEJSYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。